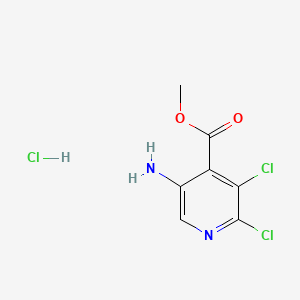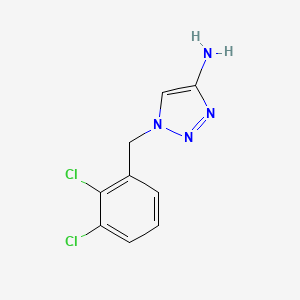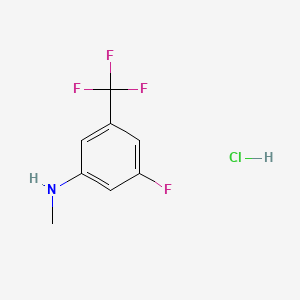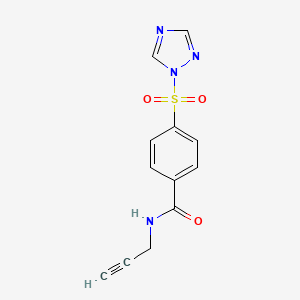
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of amino, dichloro, and carboxylate groups attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride typically involves the chlorination of pyridine derivatives followed by esterification and amination reactions. One common method includes the chlorination of pyridine with chlorine gas, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate group is then introduced via esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but lacks the amino group.
2-Amino-3,5-dichloropyridine: Similar but does not have the carboxylate ester group.
Uniqueness
Methyl 5-amino-2,3-dichloropyridine-4-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in diverse research applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C7H7Cl3N2O2 |
|---|---|
Peso molecular |
257.5 g/mol |
Nombre IUPAC |
methyl 5-amino-2,3-dichloropyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O2.ClH/c1-13-7(12)4-3(10)2-11-6(9)5(4)8;/h2H,10H2,1H3;1H |
Clave InChI |
NMTISKVOBHMTCA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NC=C1N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)


![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)

![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)



![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
